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Compound of Interest |

ethyl 1-ethyl-3-methyl-1H-
Compound Name:

pyrazole-5-carboxylate
CAS No.: 5775-89-3

Cat. No.: B1351110

Get Quote

Abstract

Pyrazole carboxylate derivatives constitute a significant class of heterocyclic compounds that
have garnered substantial interest in medicinal chemistry due to their diverse and potent
biological activities. This technical guide provides a comprehensive overview of the anticancer,
antimicrobial, and anti-inflammatory properties of these derivatives. It is designed to be a
resource for researchers, scientists, and professionals in drug development, offering a
consolidated source of quantitative data, detailed experimental methodologies for key assays,
and visual representations of the primary signaling pathways involved. The information
presented herein aims to facilitate a deeper understanding of the therapeutic potential of
pyrazole carboxylate derivatives and to support ongoing and future research in this field.

Anticancer Activity

Pyrazole carboxylate derivatives have demonstrated significant cytotoxic effects against a
variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving
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the inhibition of crucial enzymes and modulation of signaling pathways that are essential for the
growth and survival of cancer cells.

Data Presentation: Anticancer Efficacy

The anticancer activity of pyrazole carboxylate derivatives is typically quantified by their half-
maximal inhibitory concentration (IC50), which is the concentration of the compound required to
inhibit 50% of cancer cell growth. A summary of reported IC50 values for various derivatives is
presented below.
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Compound/Derivati
ve Class

Cancer Cell Line(s)

IC50 (uM)

Reference(s)

5-amino-1H-pyrazole-
4-carboxamide (cpd
10h)

NCI-H520 (Lung),
SNU-16, KATO Il
(Gastric)

0.019, 0.059, 0.073

[1]

HT29 (Colon), PC3

Pyrazole
] ) (Prostate), A549
benzothiazole hybrids 3.17-6.77 [2]
(Lung), US7TMG
(cpd 25) :
(Glioblastoma)
HCT116 (Colon),
Indole-linked
MCF7 (Breast),
pyrazoles (cpds 33, ] <237 [2]
34) HepG2 (Liver), A549
(Lung)
5-alkylated selanyl-
1H-pyrazole (cpds 53, HepG2 (Liver) 15.98, 13.85 [2]
54)
3-(3,4-
dimethylphenyl)-5-(4-
methoxyphenyl)-4,5- MCF-7 (Breast) 0.08 [3]
dihydro-1H-pyrazole-
1-carbothioamide (C5)
5-(5-Bromo-1-methyl-
1H-indol-3-yl)-1-(4-
cyano-phenyl)-3- MCF-7 (Breast) 15.6 [4]

methylsulfanyl-1H-

pyrazole-4-carbonitrile

1-benzyl-5(3)-p-tolyl-
1H-pyrazole-3(5)-
carboxylic acid

derivatives

HL-60 (Leukemia),
HeLa (Cervical), Raji
(Lymphoma), MCF7,
MDA-MB-231 (Breast)

Promising Activity

[5]

Pyrazole-5-
carboxamide

derivatives

Various

Promising Cytotoxicity

[2](6]
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Experimental Protocol: MTT Assay for In Vitro
Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard

colorimetric method to assess the viability of cells and the cytotoxic potential of chemical
compounds.

e Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt
MTT to purple formazan crystals. The concentration of the formazan, which is solubilized for
measurement, is directly proportional to the number of living cells.

» Methodology:

o Cell Culture: Adherent cancer cells are seeded into 96-well plates at a density of 1 x 104
cells/well and incubated for 24 hours at 37°C with 5% CO: to allow for attachment.

o Compound Treatment: The test compounds (pyrazole carboxylate derivatives) are
dissolved in DMSO and then serially diluted in the culture medium to the desired
concentrations. The medium in the wells is replaced with the medium containing the test
compounds, and the plates are incubated for 48-72 hours.

o MTT Incubation: After the treatment period, 10-20 pL of MTT solution (5 mg/mL in PBS) is
added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

o Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150
puL of DMSO is added to each well to dissolve the formazan crystals. The plate is then
agitated on an orbital shaker for 10-15 minutes.

o Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm
using a microplate reader.

o IC50 Calculation: The percentage of cell viability is calculated relative to the untreated
control cells. The IC50 value is determined from the dose-response curve.

Visualization: EGFR Signaling Pathway Inhibition
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Many pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases. A
notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose
signaling pathway is often hyperactivated in various cancers, leading to uncontrolled cell
proliferation and survival.
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Caption: Inhibition of the EGFR signaling cascade by pyrazole carboxylate derivatives.
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Antimicrobial Activity

Pyrazole carboxylate derivatives have shown a broad spectrum of antimicrobial activity against

both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Data Presentation: Antimicrobial Potency

The antimicrobial activity is primarily evaluated by the Minimum Inhibitory Concentration (MIC),

which is the lowest concentration of a compound that prevents the visible growth of a

microorganism.

Compound/Derivati

Microorganism(s) MIC (pg/mL) Reference(s)
ve Class
Pyrazole derivative o )
Escherichia coli 0.25 [7]
(cpd 3)
Pyrazole derivative Streptococcus
_ o 0.25 [7]
(cpd 4) epidermidis
Pyrazole derivative ) )
Aspergillus niger 1 [7]
(cpd 2)
4-benzoyl-1,5-
diphenyl-1H-pyrazole-  S. aureus, B. subtilis, ) o
] ] ) ) High Activity [8]
3-carboxylic acid E. coli, P. aeruginosa
derivatives
Pyrazolylthiazole N
) ] Gram-positive
carboxylic acid (cpd ) 6.25 [9]
bacteria
2h)
4-acyl-pyrazole-3-
i ] Staphylococcus
carboxylic acids (cpds 16 (ug/L) [10]
aureus

24, 25)

Experimental Protocol: Broth Microdilution for MIC

Determination
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The broth microdilution method is a standardized and widely accepted technique for
determining the MIC of antimicrobial agents.

e Principle: A standardized suspension of the target microorganism is challenged with serial
dilutions of the test compound in a liquid growth medium. The MIC is the lowest
concentration that inhibits visible growth.

o Methodology:

o Plate Preparation: In a 96-well microtiter plate, two-fold serial dilutions of the pyrazole
carboxylate derivative are prepared in a suitable broth (e.g., Mueller-Hinton Broth for
bacteria, RPMI-1640 for fungi).

o Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to
a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 108 CFU/mL
for bacteria. This is further diluted to achieve a final inoculum concentration of 5 x 10°
CFU/mL in the wells.

o Inoculation: Each well containing the diluted compound is inoculated with the standardized
microbial suspension. A positive control (inoculum without compound) and a negative
control (broth only) are included.

o Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria, or at a
suitable temperature for 24-48 hours for fungi.

o Result Interpretation: The MIC is determined as the lowest concentration of the compound
at which no visible turbidity or pellet formation is observed.

Visualization: Antimicrobial Susceptibility Testing
Workflow

The following diagram outlines the standard workflow for determining the Minimum Inhibitory
Concentration (MIC) of a test compound.
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Caption: Standard experimental workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

A significant number of pyrazole carboxylate derivatives have been identified as potent anti-

inflammatory agents. Their primary mechanism of action often involves the selective inhibition
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of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selectivity is a

desirable trait, as it may lead to a reduction in the gastrointestinal side effects associated with

non-selective NSAIDs.

Data Presentation: Anti-inflammatory Effects

Anti-inflammatory activity is assessed through both in vivo models, such as the carrageenan-

induced paw edema assay, and in vitro enzyme inhibition assays.

Compound/Derivati

Assay Model Result Reference(s)
ve Class
Pyrazolylthiazole i
Carrageenan-induced o
carboxylates (1p, 2c, 89.6 - 93.1% inhibition  [9]
paw edema
2n)
1,3,4,5-
tetrasubstituted In vitro assay 93.8% inhibition [4]
pyrazole (117a)
3,5-diarylpyrazoles COX-2 Inhibition IC50 =0.01 pM [11]
3-(trifluoromethyl)-5- o
COX-2 Inhibition IC50 =0.02 uM [8]
arylpyrazole
Pyrazole-thiazole COX-2 /5-LOX IC50=0.03 uM / 0.12 (1]
hybrid Inhibition uM
1-benzyl-5(3)-p-tolyl-
1H-pyrazole-3(5)- Carrageenan-induced .
) ) Potent Activity [5]
carboxylic acid paw edema

derivatives

Experimental Protocol: Carrageenan-induced Paw

Edema

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.
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 Principle: The injection of carrageenan into the paw of a rodent induces a localized
inflammatory response, resulting in edema. The reduction in paw swelling by a test
compound is indicative of its anti-inflammatory properties.

o Methodology:

o Animal Acclimatization and Grouping: Wistar or Sprague-Dawley rats are acclimatized and
divided into several groups: a negative control (vehicle), a positive control (a standard
NSAID like indomethacin), and treatment groups receiving different doses of the pyrazole
carboxylate derivative.

o Compound Administration: The test compounds and controls are administered, typically
via oral gavage or intraperitoneal injection, 30 to 60 minutes prior to the carrageenan
injection.

o Edema Induction: A 1% (w/v) suspension of carrageenan in saline (100 L) is injected into
the subplantar region of the right hind paw of each rat.

o Paw Volume Measurement: The volume of the injected paw is measured using a
plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1,
2, 3, 4, and 5 hours) post-injection.

o Calculation of Inhibition: The percentage of edema inhibition is calculated for each group
at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the
average increase in paw volume in the control group and Vt is the average increase in
paw volume in the treated group.

Visualization: COX-2 Signaling Pathway in Inflammation

The anti-inflammatory action of many pyrazole derivatives is mediated by the inhibition of the
COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.
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Caption: The role of COX-2 in the inflammatory cascade and its inhibition by pyrazole
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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